molecular formula C22H19N5O2S B2974470 N-(2-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 1004185-35-6

N-(2-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide

Número de catálogo B2974470
Número CAS: 1004185-35-6
Peso molecular: 417.49
Clave InChI: MADPUBMBWHJZCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPSP is a small molecule that belongs to the class of pyridazine derivatives and has shown promising results in various preclinical studies.

Aplicaciones Científicas De Investigación

Pharmacological Evaluation and Toxicity Assessment

A study by M. Faheem (2018) explored the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, investigating their interactions with targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The research aimed to assess these compounds for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential, revealing that certain derivatives exhibited moderate inhibitory effects across all assays. This suggests the relevance of such compounds in the development of therapeutic agents targeting inflammation and cancer (Faheem, 2018).

Anticancer and Antimicrobial Activities

The synthesis and evaluation of novel heterocyclic compounds, including sulfamoyl moieties for antimicrobial applications, were the focus of research by E. Darwish et al. (2014). The study aimed to create new compounds with potential antimicrobial efficacy, highlighting the importance of such chemical structures in combating bacterial infections (Darwish, 2014).

Another significant contribution by I. Yushyn, Serhii Holota, and Roman Lesyk (2022) centered on a pharmacophore hybridization approach for designing drug-like small molecules with anticancer properties. Their work involved synthesizing a novel non-condensed pyrazoline-bearing hybrid molecule, demonstrating potent in vitro anticancer activity. This research underscores the potential of incorporating pyrazoline structures into anticancer drug design (Yushyn et al., 2022).

Antioxidant Activity

The antioxidant potential of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives was investigated by K. Chkirate et al. (2019). The study demonstrated significant antioxidant activity of the synthesized ligands and complexes, emphasizing the role of such compounds in developing antioxidant therapies (Chkirate et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name

N-(2-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-29-20-6-3-2-5-19(20)24-21(28)15-30-22-12-11-18(25-26-22)16-7-9-17(10-8-16)27-14-4-13-23-27/h2-14H,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADPUBMBWHJZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.